
1,4-Di(pyren-1-yl)benzene
Overview
Description
1,4-Di(pyren-1-yl)benzene is an organic compound with the molecular formula C38H22. It consists of a benzene ring substituted with two pyrene groups at the 1 and 4 positions. Pyrene is a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties. The incorporation of pyrene units into the benzene ring enhances the compound’s optical and electronic characteristics, making it valuable for various scientific and industrial applications.
Mechanism of Action
Target of Action
1,4-Di(pyren-1-yl)benzene is primarily used in the field of organic electronics . Its primary targets are organic light-emitting diodes (OLEDs) and organic photovoltaic devices . The compound plays a crucial role in improving the performance and efficiency of these devices .
Mode of Action
The mode of action of this compound involves its electron-transporting and hole-blocking properties . When used in OLEDs, it acts as a hole-blocking layer . This means it prevents the flow of holes (positive charges) from one layer of the device to another, thereby improving the device’s performance and efficiency .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the flow of electrons and holes in OLEDs . By blocking the flow of holes, it affects the overall electron-hole recombination process in the device . This can lead to improved light emission and energy efficiency .
Result of Action
The result of the action of this compound is the improved performance and efficiency of OLEDs . By acting as a hole-blocking layer, it enhances the light emission and energy efficiency of these devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Di(pyren-1-yl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as toluene or dimethylformamide at elevated temperatures (around 100°C) to facilitate the coupling of pyrene-1-boronic acid with 1,4-dibromobenzene.
Another method involves the Stille coupling reaction, which uses a tin-based reagent, such as pyrene-1-stannane, and 1,4-dibromobenzene in the presence of a palladium catalyst. This reaction is also conducted in a suitable solvent, such as tetrahydrofuran, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Di(pyren-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur at the pyrene rings. Common reagents for these reactions include nitric acid for nitration and bromine for bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Quinones or oxygenated pyrene derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Nitro or halogenated pyrene derivatives.
Scientific Research Applications
1,4-Di(pyren-1-yl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials. Its unique photophysical properties make it valuable for studying energy transfer processes and photochemical reactions.
Biology: Employed as a fluorescent probe for studying biological systems. Its strong fluorescence allows for the visualization of cellular processes and the detection of biomolecules.
Medicine: Investigated for potential use in photodynamic therapy, where its ability to generate reactive oxygen species upon light irradiation can be harnessed to target and destroy cancer cells.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Comparison with Similar Compounds
1,4-Di(pyren-1-yl)benzene can be compared with other similar compounds, such as:
1,3-Di(pyren-1-yl)benzene: Similar structure but with pyrene groups at the 1 and 3 positions. This compound may exhibit different photophysical properties due to the altered substitution pattern.
1,4-Di(anthracen-1-yl)benzene: Contains anthracene groups instead of pyrene. Anthracene derivatives may have different electronic and optical properties compared to pyrene derivatives.
1,4-Di(naphthalen-1-yl)benzene: Contains naphthalene groups, which are smaller than pyrene. This compound may have different steric and electronic characteristics.
The uniqueness of this compound lies in its combination of pyrene’s extended conjugation and the symmetrical substitution pattern on the benzene ring, resulting in distinct photophysical and electronic properties.
Properties
IUPAC Name |
1-(4-pyren-1-ylphenyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H22/c1-3-25-11-13-29-15-19-31(33-21-17-27(5-1)35(25)37(29)33)23-7-9-24(10-8-23)32-20-16-30-14-12-26-4-2-6-28-18-22-34(32)38(30)36(26)28/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJYNFWMKNYNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634756 | |
| Record name | 1,1'-(1,4-Phenylene)dipyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475460-77-6 | |
| Record name | 1,1'-(1,4-Phenylene)dipyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


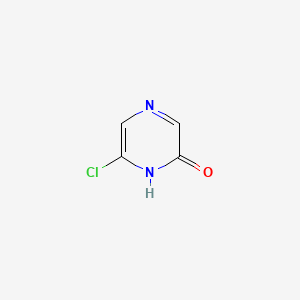
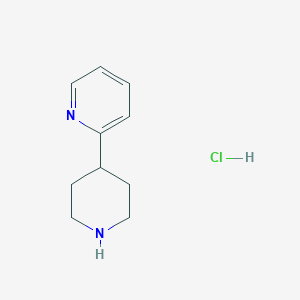
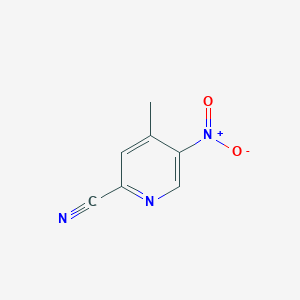
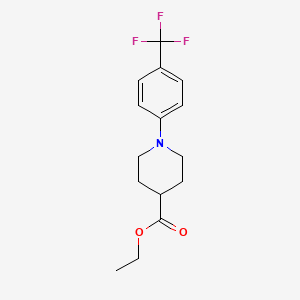
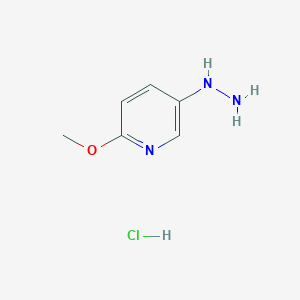
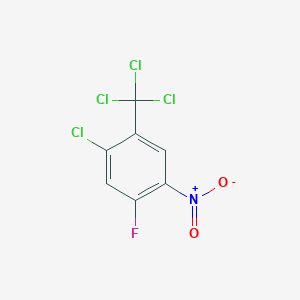
![Furo[2,3-c]pyridin-7-amine](/img/structure/B1592579.png)


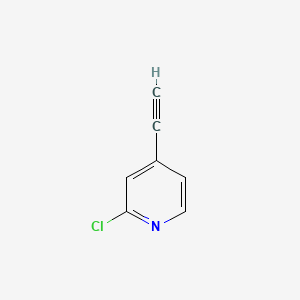
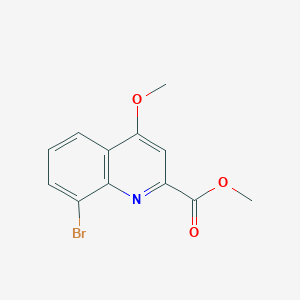

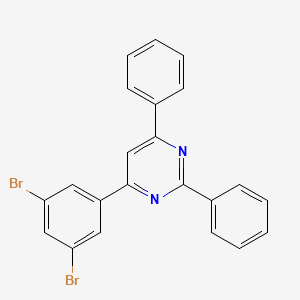
![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)
